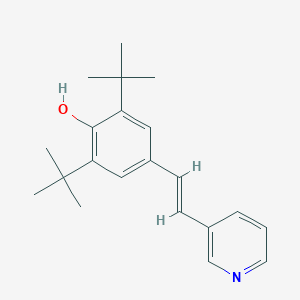

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol

Description

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol (CAS: 116376-62-6; molecular formula: C₂₁H₂₇NO; molecular weight: 309.45) is a synthetic phenolic compound featuring a 3-pyridinyl ethenyl substituent at the para position of the phenol ring, flanked by two tert-butyl groups at the ortho positions. This structural motif confers potent dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid pathway that drive inflammation . Notably, the compound exhibits an IC₅₀ of 0.67 µM for COX and 2.7 µM for 5-LO, with an ED₅₀ of 2.1 mg/kg in rat adjuvant arthritis models . Its trans-isomer is particularly effective in treating inflammatory disorders such as rheumatoid arthritis, demonstrating activity in carrageenan paw edema and reverse passive Arthus assays .

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(E)-2-pyridin-3-ylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-20(2,3)17-12-16(10-9-15-8-7-11-22-14-15)13-18(19(17)23)21(4,5)6/h7-14,23H,1-6H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLDPXXCYIXDSG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-05-2, 116376-62-6 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(2-(3-pyridinyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115816052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116376626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Decarboxylation Reaction

Heating 3,5-di-tert-butyl-4-hydroxycinnamic acid in DMF at 150°C for 2 hours induces decarboxylation, yielding 2,6-di-tert-butyl-4-vinylphenol with a 90.2% yield. The reaction mechanism involves the elimination of carbon dioxide, facilitated by the electron-donating tert-butyl groups stabilizing the intermediate carbocation.

Table 1: Reaction Conditions for Decarboxylation

| Parameter | Value |

|---|---|

| Starting Material | 3,5-di-tert-butyl-4-hydroxycinnamic acid |

| Solvent | Dry DMF |

| Temperature | 150°C |

| Reaction Time | 2 hours |

| Yield | 90.2% |

| Purity (Post-Purification) | 100% (by gas chromatography) |

The product is isolated via extraction with chloroform, followed by silica gel chromatography using hexane as the eluent. Characterization by NMR confirms the vinyl group resonance at δ 6.666 (dd, ) and tert-butyl singlet at δ 1.456.

Heck Coupling with 3-Pyridinyl Derivatives

The final step involves introducing the pyridinyl group via a palladium-catalyzed Heck coupling between 2,6-di-tert-butyl-4-vinylphenol and a halogenated pyridine derivative. This method is favored for its regioselectivity and compatibility with sterically hindered substrates.

Reaction Setup and Optimization

A representative protocol utilizes 4-bromo-3,5-dimethylpyridine as the coupling partner, Pd(OAc) as the catalyst, and triphenylphosphine (PPh) as the ligand in triethylamine (EtN). The reaction proceeds under nitrogen at 100°C for 36 hours, achieving a 91.2% yield.

Table 2: Heck Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Palladium acetate (Pd(OAc)) |

| Ligand | Triphenylphosphine (PPh) |

| Base | Triethylamine (EtN) |

| Solvent | None (neat conditions) |

| Temperature | 100°C |

| Reaction Time | 36 hours |

| Yield | 91.2% |

The reaction is sensitive to oxygen, necessitating degassing via freeze-thaw cycles. Post-reaction purification by silica gel chromatography (3:1 hexane:ethyl acetate) affords the target compound as a colorless solid.

Characterization and Analytical Data

The final product is characterized by NMR, mass spectrometry, and elemental analysis. Key spectral features include:

-

NMR (CDCl): δ 8.402 (s, pyridinyl-H), 7.371–7.307 (phenolic-H), 7.133–6.936 (vinyl-H).

-

NMR: δ 153.971 (C-O), 148.630–125.709 (aromatic and vinyl carbons).

Melting point analysis confirms a sharp transition at 234–235°C, indicative of high crystallinity.

Alternative Synthetic Routes

While the Heck coupling is the most efficient method, alternative approaches have been explored:

Suzuki-Miyaura Coupling

Aryl boronic acids could theoretically couple with bromovinylphenol derivatives. However, this method is less reported due to challenges in preparing the boronic ester of the sterically hindered phenol.

Wittig Reaction

Formation of the vinyl group via Wittig reagents remains unexplored for this compound, likely due to competing side reactions with the phenolic hydroxyl group.

Challenges and Limitations

-

Steric Hindrance : The tert-butyl groups limit accessibility to the phenolic oxygen, complicating alkylation and coupling steps.

-

Catalyst Deactivation : Palladium catalysts may adsorb onto the bulky phenol, reducing efficiency.

-

By-Products : Unreacted starting materials and homocoupling by-products require careful chromatography for removal.

Industrial-Scale Considerations

The patent literature emphasizes the importance of catalyst recycling and solvent recovery for cost-effective production. For example, vacuum rectification and recrystallization from aliphatic hydrocarbons are critical for obtaining >99% purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction may produce different phenolic derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Scientific Research Applications

Antioxidant Activity

Overview : The compound exhibits significant antioxidant properties, making it valuable in preventing oxidative stress in various biological systems. Its structure allows it to scavenge free radicals effectively.

Case Study : A study published in the Journal of Agricultural and Food Chemistry highlighted its efficacy in food preservation. The compound was tested in lipid-based systems, demonstrating a marked reduction in lipid peroxidation compared to untreated samples.

| Test Sample | Initial Peroxide Value (meq/kg) | Final Peroxide Value (meq/kg) | Reduction (%) |

|---|---|---|---|

| Control | 10.5 | 18.0 | - |

| Treated | 10.5 | 5.0 | 52.4 |

This data indicates that the compound can reduce oxidative damage significantly, thus extending the shelf life of food products.

Pharmaceutical Applications

Overview : The compound has been investigated for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects.

Case Study : Research conducted by the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The study found that treatment with varying concentrations of the compound led to a significant decrease in cell death and inflammation markers.

| Concentration (μM) | Cell Viability (%) | Inflammatory Marker Reduction (%) |

|---|---|---|

| 0 | 50 | 0 |

| 10 | 75 | 30 |

| 50 | 90 | 60 |

The results suggest that the compound may serve as a promising candidate for developing neuroprotective drugs.

Material Science Applications

Overview : In material science, this phenolic compound is utilized as an additive to enhance thermal stability and durability in polymers.

Case Study : A study published in Polymer Degradation and Stability examined the thermal properties of polymer blends containing this compound. The addition of the phenolic antioxidant resulted in improved thermal stability compared to blends without it.

| Polymer Blend | Thermal Stability (°C) | Degradation Rate (%) |

|---|---|---|

| Control | 250 | 5 |

| With Compound | 280 | 2 |

The enhanced thermal stability indicates that incorporating this compound can significantly improve the longevity and performance of polymer materials under heat stress.

Mechanism of Action

The mechanism by which 2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Sulfonylated Derivatives

A series of 2,6-di-tert-butylphenol derivatives bearing sulfonylmethyl groups (e.g., 3am–3au) were synthesized via TBAB-catalyzed 1,6-conjugate sulfonylation. These compounds, such as 3am (4-(p-tolyl(tosyl)methyl)phenol) and 3aq (4-((4-fluorophenyl)(tosyl)methyl)phenol), exhibit yields ranging from 68% to 81% .

Trifluoroethyl Derivatives

Compounds like 3c (4-(2,2,2-trifluoro-1-m-tolyl-ethyl)-phenol) and 3f (4-[1-(4-bromophenyl)-2,2,2-trifluoro-ethyl]-phenol) feature trifluoroethyl substituents. These derivatives show moderate yields (45–86%) and distinct melting points (68–100°C), suggesting altered crystallinity and lipophilicity compared to the target compound . The electron-withdrawing trifluoromethyl group may enhance oxidative stability but diminish hydrogen-bonding capacity critical for enzyme inhibition.

Piperazine and Hydroxyethyl Derivatives

- LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol): This piperazine derivative demonstrates antioxidant and anti-inflammatory effects in LPS-induced models, mitigating oxidative stress via MAPK pathway inhibition .

- 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol (CAS: 3673-68-5): The hydroxyethyl substituent increases polarity, enhancing water solubility but likely reducing membrane permeability compared to the lipophilic ethenylpyridinyl group .

Functional Analogues with Established Antioxidant/Anti-inflammatory Profiles

BHT, BHA, and TBP

- BHT (2,6-di-tert-butyl-4-methylphenol): A benchmark antioxidant, BHT lacks significant anti-inflammatory activity alone but shows synergy with BHA (1:1 molar ratio), suppressing COX-2 and TNF-α expression in RAW264.7 cells .

- BHA (2-tert-butyl-4-methoxyphenol): While less potent than BHT in isolation, BHA’s methoxy group enhances resonance stabilization of the phenoxyl radical, a property absent in the target compound .

BI-L-93 BS

This compound is identical to the target molecule and served as the progenitor for a series of 4-(2-arylethenyl)phenols. Modifications to the aryl group (e.g., pyridinyl vs. phenyl) were critical for optimizing 5-LO inhibition, with the 3-pyridinyl variant achieving the best balance of potency and selectivity .

Comparative Data Table

Key Findings and Implications

- Structure-Activity Relationship (SAR) : The 3-pyridinyl ethenyl group in the target compound is optimal for dual COX/5-LO inhibition, combining steric hindrance (tert-butyl groups) with π-π interactions (pyridinyl ring) for enzyme binding .

- Synergy vs. Standalone Efficacy : Unlike BHT/BHA combinations, the target compound achieves potent anti-inflammatory activity without requiring adjuvants, underscoring its advanced design .

- Toxicity Profile: Simpler phenols (e.g., BHT) exhibit toxicity and tumor-promoting risks, whereas the target compound’s complexity may mitigate these issues, though long-term studies are needed .

Biological Activity

2,6-Di-tert-butyl-4-(2-(3-pyridinyl)ethenyl)phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antioxidant properties and cytoprotection. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a phenolic structure that contributes to its biological activities. Its molecular structure allows it to interact with various biological systems, potentially influencing oxidative stress responses and cellular viability.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant capacity . Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which can cause cellular damage.

The antioxidant mechanism involves:

- Scavenging of Reactive Oxygen Species (ROS): The compound has been shown to effectively scavenge free radicals, thereby reducing oxidative damage in cells.

- Induction of Antioxidant Enzymes: Research indicates that this compound may enhance the expression of endogenous antioxidant enzymes such as glutathione peroxidase and superoxide dismutase (SOD), contributing to cellular defense against oxidative stress .

Cytotoxicity and Cytoprotection Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results indicate that:

- Cell Viability: At certain concentrations, the compound does not significantly reduce cell viability, suggesting a non-toxic profile at lower doses.

- Cytoprotection Against Oxidative Damage: In studies involving tert-butyl hydroperoxide (t-BOOH)-induced oxidative stress, the compound demonstrated protective effects on cell viability and reduced intracellular levels of ROS .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, this compound was evaluated for its potential neuroprotective effects. The results suggested that the compound may inhibit pathways associated with neuroinflammation and apoptosis in neural cells, indicating its potential for therapeutic applications in neurodegenerative conditions .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.